Hydrolytic Stability of TBS vs. TMS Protecting Group Under Acidic Aqueous Conditions
The tert-butyldimethylsilyl (TBS) ether in CAS 602261-76-7 is approximately 10⁴ times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether found in the direct analog 7-(trimethylsilyloxy)heptan-1-ol. TBS ethers resist cleavage under 2:1 acetic acid/water at 25 °C for extended periods, conditions that rapidly cleave TMS ethers . This differential is conservative; in practice, TBS ethers survive aqueous work‑up and silica‑gel chromatography, whereas TMS ethers often require strictly anhydrous handling .
| Evidence Dimension | Relative hydrolytic stability (TBS vs. TMS ether) |
|---|---|
| Target Compound Data | TBS ether: stable to 2:1 AcOH/H₂O at 25 °C; survives aqueous work‑up and silica chromatography |
| Comparator Or Baseline | TMS ether (e.g., 7-(trimethylsilyloxy)heptan-1-ol): ca. 10⁴× less stable; cleaved rapidly under identical acidic conditions |
| Quantified Difference | Approximately 10,000‑fold stability advantage for TBS over TMS |
| Conditions | Acidic hydrolysis (2:1 acetic acid/water, 25 °C); general aqueous work‑up and chromatographic environments |
Why This Matters
A 10⁴‑fold stability margin eliminates the risk of premature deprotection during multi‑step sequences, directly reducing synthetic failure rates and the need for re‑protection steps that consume time and material.
- [1] Organic Chemistry Portal. tert-Butyldimethylsilyl ethers – Relative hydrolytic stability: TBDMS ethers are ~10⁴ times more stable than TMS ethers. https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm (accessed 2026-05-12). View Source
